6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-phenyl-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(14-8-4-2-5-9-14)22-18-19-16(12-17(21)20-18)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGMBPRJTSZZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a phenyl-substituted pyrimidinone with a thioether reagent in the presence of a base or catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound may be reduced under hydrogenation conditions to modify the phenyl groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate its mechanism of action.
Comparison with Similar Compounds
Key Challenges :
Physicochemical Properties
Implications :
- The target compound’s higher logP suggests better membrane permeability but poorer aqueous solubility, necessitating formulation optimization.
Metabolic and Toxicity Considerations
Q & A
Advanced Research Question
- Substituent Variation : Modify the phenyl or thioether groups (e.g., introducing electron-withdrawing groups like -CF₃ or halogens) to assess effects on potency .
- Bioisosteric Replacement : Replace the thioether with sulfoxide or sulfone groups to improve metabolic stability .
- Data-Driven Design : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors or tubulin .
How should researchers address contradictions in biological data between in vitro and in vivo studies for this compound?
Advanced Research Question
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration to explain efficacy gaps .
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may alter in vivo outcomes .
- Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
What computational methods are suitable for predicting the compound’s mechanism of action and toxicity profile?
Advanced Research Question
- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., tubulin) using software like GROMACS or AMBER .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Toxicity Prediction : Use QSAR models or platforms like ProTox-II to estimate hepatotoxicity and mutagenicity risks .
How can reaction pathways be analyzed to resolve discrepancies in synthetic yields reported across studies?
Advanced Research Question
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps and intermediates .
- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to optimize activation energy for key steps .
- By-Product Analysis : Characterize impurities via GC-MS and adjust stoichiometry or catalyst loading (e.g., Pd/C for deprotection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
